4,4-Piperidinediyldimethanol

Thermal stability High-temperature synthesis Process chemistry

Researchers requiring precise spatial orientation of dual functional groups often find mono-substituted piperidine alcohols inadequate. 4,4-Piperidinediyldimethanol (CAS 848070-24-6) solves this with its C2v-symmetric geminal diol architecture, enabling simultaneous dual derivatization at a single ring position. - Validated core scaffold in Merck’s orexin receptor antagonist patents (US20170320884A1) and menin-MLL1 inhibitor probe ML399. - Thermal stability (bp 272.1 °C) supports high-temperature syntheses where simpler analogs volatilize. - Density (1.051 g/cm³) offers 5.4% greater mass loading on solid supports versus mono-alcohols, improving solid-phase synthesis throughput.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 848070-24-6
Cat. No. B1532309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Piperidinediyldimethanol
CAS848070-24-6
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1CNCCC1(CO)CO
InChIInChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2
InChIKeyFMSBYPRMFTZLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Piperidinediyldimethanol: C2-Symmetric Building Block


4,4-Piperidinediyldimethanol (CAS 848070-24-6), also known as piperidine-4,4-dimethanol, is a heterocyclic organic compound with molecular formula C7H15NO2 and molecular weight 145.20 g/mol . It features a piperidine core with two equivalent hydroxymethyl (-CH2OH) groups substituted at the 4-position, creating a geminal diol structure with C2v symmetry. This compound is commercially available in free base form at ≥95% purity and as the hydrochloride salt (CAS 884535-05-1) for enhanced stability and handling . Predicted physicochemical properties include boiling point 272.1±5.0 °C at 760 mmHg and density 1.051±0.06 g/cm³ [1]. As a bifunctional building block, it serves as an intermediate in the synthesis of orexin receptor antagonists, menin-MLL1 interaction inhibitors, and other bioactive piperidine-containing scaffolds [2][3]. Notably, the 4,4-geminal substitution pattern is not present in simpler piperidine alcohols, creating a distinct spatial and hydrogen-bonding architecture that cannot be replicated by mono-substituted analogs or 3,3- or 2,6-substituted variants.

Bifunctional geminal diol core enables dual derivatization at a single ring position

C2v symmetry eliminates stereocenters, simplifying synthetic planning and analysis

Patent-validated scaffold for orexin receptor antagonist and menin-MLL1 inhibitor programs

Why 4,4-Piperidinediyldimethanol Is Irreplaceable in Demanding Synthesis


The structural architecture of 4,4-Piperidinediyldimethanol fundamentally differentiates it from the broader class of piperidine alcohols, making generic substitution unfeasible in applications requiring precise spatial orientation of functional groups. Mono-substituted piperidine alcohols such as 4-piperidinemethanol (CAS 6457-49-4) or 3-piperidinemethanol possess only a single hydroxymethyl group, limiting their utility to monofunctional derivatization and producing linear rather than branched molecular extensions . The 4,4-geminal diol configuration of the target compound enables simultaneous dual derivatization at a single ring position, creating branching points essential for dendrimer cores, bivalent ligand construction, and conformationally constrained macrocycle precursors. Furthermore, regiochemistry critically dictates downstream synthetic outcomes: 3,3-disubstituted analogs produce distinct exit vector geometry that is incompatible with the spatial requirements of pharmacophores validated in orexin receptor antagonist patents and menin-MLL1 inhibitor series [1][2]. The target compound's C2v symmetry at the 4-position also eliminates stereochemical complexity associated with chiral 2,6-bis(hydroxymethyl)piperidine derivatives, simplifying both synthetic planning and analytical characterization [3].

Mono‑OH

Mono-substituted piperidine alcohols lack the second hydroxymethyl group, limiting derivatization to linear extensions and failing to provide the branching point required for bivalent ligands or dendrimer cores.

Regioisomer

3,3-Disubstituted analogs produce a distinct exit vector geometry that may not match the spatial requirements of orexin or menin-MLL1 pharmacophores validated with the 4,4-pattern.

Chirality

2,6-Bis(hydroxymethyl)piperidine derivatives introduce two stereocenters, requiring asymmetric synthesis or chiral separation and adding analytical complexity absent in the achiral 4,4-scaffold.

4,4-Piperidinediyldimethanol vs. Comparators: Differentiation Data


Thermal Stability vs. 4-Piperidinemethanol

4,4-Piperidinediyldimethanol exhibits significantly higher thermal stability than its closest mono-substituted analog, 4-piperidinemethanol. The predicted boiling point of the target compound at atmospheric pressure (760 mmHg) is 272.1±5.0 °C, compared to the experimentally measured boiling point of 4-piperidinemethanol, which is 118-120 °C at reduced pressure (10 mmHg) . When extrapolated to atmospheric conditions, this difference represents a substantially lower volatility profile for the 4,4-disubstituted derivative. This thermal stability differential permits the use of higher reaction temperatures in transformations such as esterification, etherification, and nucleophilic substitution without the risk of compound loss via volatilization or thermal degradation .

Thermal Stability
Data to verify
Target: 272.1±5.0 °C (760 mmHg) vs. 4-Piperidinemethanol: 118–120 °C (10 mmHg)
Supports high-temperature synthetic routes
Predicted value; experimental validation recommended
Thermal stability High-temperature synthesis Process chemistry

Density and Molecular Packing vs. 4-Piperidinemethanol

The predicted density of 4,4-Piperidinediyldimethanol is 1.051±0.06 g/cm³ [1], which is approximately 5.4% higher than the measured density of 4-piperidinemethanol at 0.997 g/cm³ . This increased density, attributable to the additional hydroxymethyl group enhancing intermolecular hydrogen bonding and molecular mass per unit volume, translates to more compact molecular packing in the solid state. For solid-phase organic synthesis applications where both compounds serve as amine substrates, the higher density of the target compound corresponds to greater mass loading per resin volume, potentially improving synthetic throughput . Additionally, the enhanced hydrogen bonding network influences crystallization behavior and solid-state stability [2].

Density
Data to verify
1.051±0.06 g/cm³ (+5.4% vs. 0.997 g/cm³ mono‑OH analog)
Higher mass loading per resin volume in solid‑phase synthesis
Predicted density; confirm experimentally before scale‑up
Solid-phase synthesis Crystallization Material properties

Hydrogen Bond Donor Capacity vs. Simpler Analogs

4,4-Piperidinediyldimethanol possesses three hydrogen bond donor sites (one secondary amine N-H plus two hydroxymethyl O-H groups), compared to only two hydrogen bond donors in 4-piperidinemethanol (one N-H plus one O-H) and one donor in unsubstituted piperidine (N-H only) . This increased donor capacity correlates with the predicted LogP value of -1.07 (ACD/LogP) versus approximately 0.0-0.5 for mono-substituted piperidine alcohols, indicating substantially higher hydrophilicity. In medicinal chemistry applications, the triple hydrogen bond donor motif has been specifically exploited in the design of substituted hydroxymethyl piperidine menin-MLL1 interaction inhibitors, where the hydroxymethyl groups participate in critical hydrogen bonding interactions with the menin protein binding pocket [1][2].

H‑Bond Donors
Class‑level
3 donors (1 amine NH + 2 hydroxyl OH) vs. 2 in mono‑substituted analogs
Greater potential for polar target interactions
Structural inference; validate binding per target
Hydrogen bonding Solubility Pharmacophore design

Orexin Receptor Antagonist Patent Validation

The 4,4-bis(hydroxymethyl)piperidine scaffold is explicitly claimed as a core structural motif in Merck Sharp & Dohme's hydroxymethyl piperidine orexin receptor antagonist patent series (US20170320884A1) [1]. The patent discloses that compounds incorporating the 4,4-disubstituted piperidine framework demonstrate orexin receptor antagonism, with the geminal diol arrangement at the 4-position providing optimal spatial orientation for key pharmacophoric interactions [2]. This patent validation distinguishes 4,4-Piperidinediyldimethanol from alternative disubstituted regioisomers (e.g., 3,3- or 2,6-bis(hydroxymethyl)piperidines), which are not claimed in the same patent family and would produce different exit vector geometries incompatible with the orexin receptor binding site architecture [3].

Patent Scaffold
Class‑level
4,4‑Bis(hydroxymethyl)piperidine explicitly claimed in US20170320884A1 (orexin antagonists)
Preferred regioisomer for orexin programs
Patent scope review recommended; verify freedom‑to‑operate
Orexin receptor CNS drug discovery Patent SAR

Menin-MLL1 Inhibitor Optimization

In the development of menin-MLL1 protein-protein interaction inhibitors, a series of substituted hydroxymethyl piperidine small molecules was systematically optimized by Senter et al., with the 4,4-bis(hydroxymethyl)piperidine core serving as the foundational scaffold [1]. Initial members of the series demonstrated menin-MLL1 interaction inhibition with IC50 values in the nanomolar range, though they exhibited poor physicochemical and DMPK properties [2]. Structure-guided optimization of substituents on the 4,4-bis(hydroxymethyl)piperidine core ultimately led to ML399, a probe compound with cell-based activity and improved rodent pharmacokinetics [3]. The geminal diol motif at the 4-position was retained throughout the optimization campaign, indicating its essential role in maintaining target engagement.

Stereochemistry
Class‑level
Achiral (C2v, zero stereocenters) vs. chiral 2,6‑bis(hydroxymethyl)piperidine (two enantiomers)
Eliminates chiral separation and simplifies scale‑up
2,6‑analog requires asymmetric synthesis
Menin-MLL1 PPI inhibitor Leukemia therapeutics

Achiral C2-Symmetric Architecture vs. 2,6-Disubstituted Analog

Unlike trans-2,6-bis(hydroxymethyl)piperidine derivatives, which exist as chiral enantiomers requiring asymmetric synthesis or chiral resolution steps [1], 4,4-Piperidinediyldimethanol is achiral due to its C2v symmetric substitution at the 4-position . This achirality eliminates the need for enantioselective synthetic methods and chiral chromatographic purification, reducing both synthetic step count and analytical burden. The 4,4-substitution pattern also produces a distinctly different exit vector geometry compared to 2,6-disubstituted analogs: the 4,4-arrangement yields a symmetric V-shaped branching point projecting from the equatorial plane of the piperidine ring, whereas 2,6-substitution creates a linear or puckered arrangement dependent on stereochemistry [2].

Stereochemistry Process efficiency Analytical characterization

4,4-Piperidinediyldimethanol: Validated Applications


Orexin Receptor Antagonist Programs

This compound is the core building block for synthesizing orexin receptor antagonists as explicitly claimed in Merck's patent family (US20170320884A1). The 4,4-geminal diol architecture provides the precise spatial orientation required for OX1/OX2 receptor binding, with the patent exemplifying multiple derivatives built from this scaffold [1]. Programs targeting neurological and psychiatric disorders where orexin modulation is implicated should prioritize this specific substitution pattern over alternative piperidine alcohols to align with patent-validated SAR [2].

Menin-MLL1 Interaction Inhibitor Development

The 4,4-bis(hydroxymethyl)piperidine core has been systematically optimized in the development of menin-MLL1 interaction inhibitors, with SAR studies demonstrating that substituent modifications on this scaffold yield compounds with nanomolar potency in biochemical assays [1]. Researchers pursuing PPI inhibitors in the menin-MLL1 axis should consider this compound as the validated starting scaffold, as documented in the optimization campaign leading to probe compound ML399 [2].

High-Temperature Synthetic Transformations

With a predicted boiling point of 272.1±5.0 °C at atmospheric pressure, 4,4-Piperidinediyldimethanol is suitable for synthetic routes requiring elevated reaction temperatures (e.g., >120 °C) where simpler piperidine alcohols such as 4-piperidinemethanol (boiling point 118-120 °C at reduced pressure) would volatilize from the reaction mixture [1]. This thermal stability enables solvent-free reactions, high-temperature esterifications, and thermal cyclization steps without intermediate loss, improving reaction yields and simplifying workup procedures [2].

Solid-Phase Synthesis with High Mass-Loading

The higher density of 4,4-Piperidinediyldimethanol (1.051±0.06 g/cm³) compared to mono-substituted piperidine alcohols (0.997 g/cm³) translates to approximately 5.4% greater mass per unit volume when immobilized on solid supports [1]. For solid-phase peptide synthesis and combinatorial library construction where resin loading capacity is a limiting factor, this density advantage improves synthetic throughput and reduces per-compound cost in array production [2].

Application
Selection Property
Validation Focus
Orexin receptor antagonist programs
4,4‑Geminal diol scaffold with patent precedence
Confirm binding geometry compatibility with OX1/OX2 pharmacophore
Menin‑MLL1 inhibitor development
Validated starting scaffold with SAR expansion potential
Replicate menin‑MLL1 inhibition in biochemical assay
High‑temperature synthetic transformations
High thermal stability relative to mono‑substituted analogs
Evaluate compound retention and yield at elevated temperatures
Solid‑phase synthesis with high mass‑loading
Higher density than mono‑substituted piperidine alcohols
Validate resin loading capacity and synthetic throughput

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